molecular formula C8H11N3O2 B15279757 (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid

Cat. No.: B15279757
M. Wt: 181.19 g/mol
InChI Key: HBGGYGBHSHKRPP-LURJTMIESA-N
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Description

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrimidine ring substituted with a methyl group at the 2-position and an amino group at the 3-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with a suitable amine under appropriate conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylpyrimidine: A related compound with similar structural features but different functional groups.

    3-amino-2-methylpyridine: Another similar compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a pyrimidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid, with the CAS number 956438-59-8, is a chiral amino acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its interactions, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C₈H₁₁N₃O₂
  • Chirality : The "S" configuration at the 3-position is crucial for its biological activity.
  • Functional Groups : Includes an amino group and a pyrimidine ring, which may enhance receptor affinity and specificity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

Pathogen MIC (µg/mL)
MRSA1 - 8
VRE0.5 - 2
Gram-negative bacteria8 - 64
Drug-resistant Candida8 - 64

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

2. Receptor Interactions

The unique structure of this compound allows it to selectively bind to certain enzymes and receptors. This binding capability is essential for understanding its mechanism of action within biological systems. Preliminary studies indicate that it may influence various biochemical pathways, potentially modulating metabolic processes .

Study on Antimicrobial Activity

A comprehensive study investigated the antimicrobial effects of several derivatives of amino acid compounds against multidrug-resistant pathogens. The results highlighted the effectiveness of this compound in inhibiting growth in resistant strains, emphasizing its potential as a lead compound in drug development .

Inhibitory Effects on CYP Isoforms

Another significant aspect of research focused on the compound's inhibitory effects on cytochrome P450 (CYP) isoforms. Various studies have shown that certain derivatives exhibit significant inhibition across multiple CYP isoforms, suggesting implications for drug metabolism and interactions. This characteristic is crucial for assessing the pharmacokinetics of potential therapeutic agents derived from this compound .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid

InChI

InChI=1S/C8H11N3O2/c1-5-10-3-2-7(11-5)6(9)4-8(12)13/h2-3,6H,4,9H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

HBGGYGBHSHKRPP-LURJTMIESA-N

Isomeric SMILES

CC1=NC=CC(=N1)[C@H](CC(=O)O)N

Canonical SMILES

CC1=NC=CC(=N1)C(CC(=O)O)N

Origin of Product

United States

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